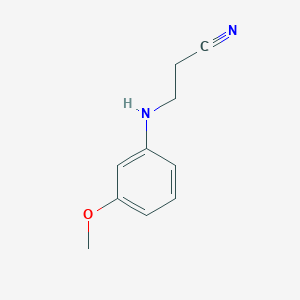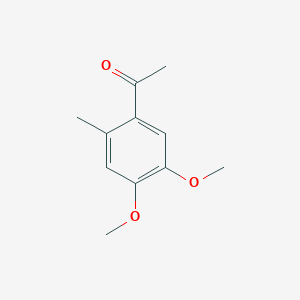
4',5'-Dimethoxy-2'-methylacetophenone
Übersicht
Beschreibung
“4’,5’-Dimethoxy-2’-methylacetophenone” is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 . The IUPAC name for this compound is 1-(4,5-dimethoxy-2-methylphenyl)ethanone .
Molecular Structure Analysis
The linear formula of “4’,5’-Dimethoxy-2’-methylacetophenone” is C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12/h5-6H,1-4H3 .
Physical And Chemical Properties Analysis
“4’,5’-Dimethoxy-2’-methylacetophenone” is a solid at room temperature . It should be stored in a sealed container in a dry environment .
Wissenschaftliche Forschungsanwendungen
Quality Evaluation in Traditional Chinese Medicine
Chen Shi-zhong (2011) developed a method using ultra-fast liquid chromatography (UFLC) for determining the concentration of eugenol and 2-hydroxy-4,6-dimethoxy-5-methylacetophenone in Eugenia caryophyllata, a plant used in traditional Chinese medicine. This method is notable for its simplicity, rapidity, accuracy, and reproducibility, making it suitable for evaluating the quality of this medicinal plant (Chen Shi-zhong, 2011).
Structural Studies in Crystallography
A study by Basab Chattopadhyay et al. (2012) involved the structural analysis of o-hydroxyacetophenone derivatives, including 2-hydroxy-5-methoxy-4-methylacetophenone. The research provided insights into the weak intermolecular interactions in these compounds, which is crucial for understanding their crystal structures and potential applications in material science (Basab Chattopadhyay et al., 2012).
Biological Activity in Agricultural Chemistry
Research conducted by Changling Liu et al. (2004) explored the synthesis and biological activity of novel compounds derived from 3,4-dimethoxyacetophenone. Some of these compounds exhibited fungicidal and insecticidal activities, highlighting their potential use in agriculture (Changling Liu et al., 2004).
Photoremovable Protecting Group in Organic Synthesis
M. Zabadal et al. (2001) investigated the use of 2,5-dimethylphenacyl esters, which are derived from acetophenone, as a photoremovable protecting group for carboxylic acids. This research has implications for the development of 'caged compounds' in organic synthesis and biochemistry (M. Zabadal et al., 2001).
Interaction with Oxidovanadium(V) in Coordination Chemistry
A study by B. Mondal et al. (2008) examined the chemistry of mixed-ligand methoxy bonded oxidovanadium(V) complexes with hydrazone ligands. This research provides valuable insights into the interaction of methoxyacetophenone derivatives with vanadium, which is significant for understanding coordination chemistry and potential catalytic applications (B. Mondal et al., 2008).
Anti-sickling and Analgesic Properties in Pharmacology
The effects of 3,5-dimethoxy-4-hydroxybenzoic acid and 2,3,4-trihydroxyacetophenone on haemoglobin S (Hb S) polymerization, analgesia, and inflammation were studied by K. Gamaniel et al. (2000). The research indicates potential therapeutic applications of these compounds in the management of sickle cell disease (K. Gamaniel et al., 2000).
Diffusion, Permeation, and Solubility Studies in Polymer Science
M. A. Gonzales et al. (1967) investigated the diffusion, permeation, and solubility of various compounds, including 4-methylacetophenone, in and through polyethylene. This study is significant for understanding the interactions between solute molecules and polyethylene, which has implications in packaging and material sciences (M. A. Gonzales et al., 1967).
Synthesis of Ubiquinones in Organic Chemistry
N. Minami and S. Kijima (1980) described a novel synthesis of 2, 3-Dimethoxy-5-methyl-p-benzoquinone, an important intermediate in the synthesis of ubiquinones. This research contributes to the field of organic synthesis, particularly in the production of bioactive compounds (N. Minami and S. Kijima, 1980).
Off-Odorant Formation Study in Food Chemistry
Toshio Ueno et al. (2004) investigated the formation of p-methylacetophenone, a potent off-odorant, from citral under acidic conditions. This study is relevant for understanding flavor chemistry and the prevention of undesirable odors in food products (Toshio Ueno et al., 2004).
Safety And Hazards
The compound has been classified under GHS07 . The hazard statements associated with it are H302, H315, H319, and H335 . This means that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQQZPBPWOLATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383608 | |
| Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',5'-Dimethoxy-2'-methylacetophenone | |
CAS RN |
24186-66-1 | |
| Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',5'-DIMETHOXY-2'-METHYLACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



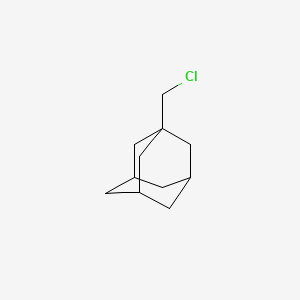
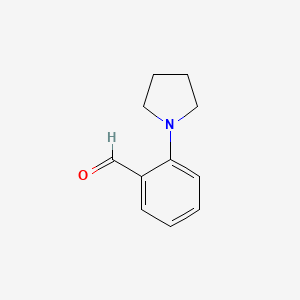
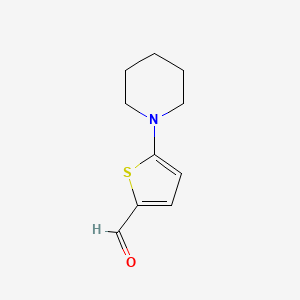
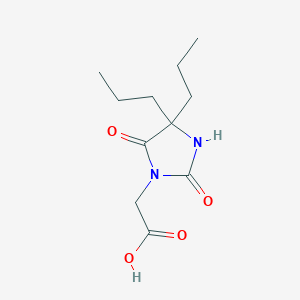

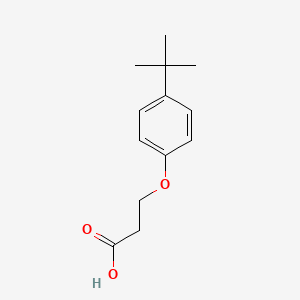
![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)
![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)
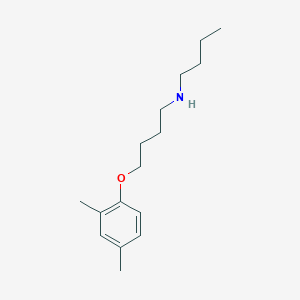
![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)


